

AP39: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, formally known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed to deliver hydrogen sulfide (H₂S) specifically to mitochondria. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of AP39. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of mitochondria-targeted H₂S donors. The document includes detailed experimental protocols, quantitative data on its biological effects, and visualizations of its signaling pathways.

Chemical Properties and Synthesis

AP39 is a synthetic compound that combines a mitochondria-targeting triphenylphosphonium (TPP+) cation with an H₂S-donating dithiolethione moiety, connected by an aliphatic linker.[1][2] [3] This strategic design allows for the accumulation of the molecule within mitochondria, driven by the organelle's negative membrane potential.[2][4]

Chemical Structure:

• Formal Name: [10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium bromide[3]



CAS Number: 1429173-57-8[3]

• Molecular Formula: C₃₇H₃₈O₂PS₃+ • Br⁻[3]

Molecular Weight: 641.9 g/mol [3]

Solubility:

Solvent	Solubility
DMF	5 mg/mL[3]
DMSO	20 mg/mL[3]
Ethanol	16 mg/mL[3]
PBS (pH 7.2)	1 mg/mL[3]

Synthesis:

While detailed, step-by-step synthesis protocols for **AP39** are often proprietary or described in brief in publications, the general synthetic strategy involves the coupling of the TPP⁺ moiety to the H₂S-donating dithiolethione via a linker. A common approach involves a multi-step synthesis, which can be summarized as follows:

- Synthesis of the H₂S-donating moiety with a linker attachment point: This typically involves the synthesis of a dithiolethione derivative with a reactive group (e.g., a hydroxyl or carboxyl group) on a phenyl ring.
- Synthesis of the TPP+-containing linker: A linker molecule with a terminal TPP+ group and another reactive group at the opposite end is synthesized.
- Coupling of the two fragments: The H₂S-donating moiety and the TPP+-linker are coupled together through an ester or ether linkage.
- Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.



Mechanism of Action and Signaling Pathways

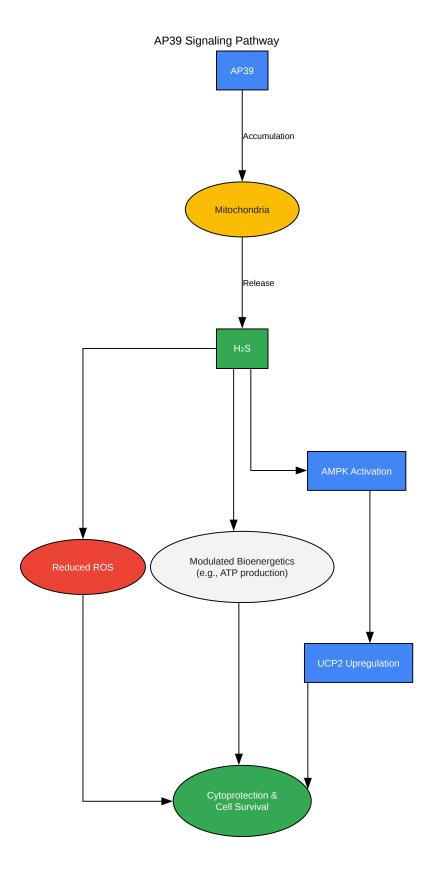
AP39 exerts its biological effects by delivering H₂S to the mitochondrial matrix. H₂S is a gasotransmitter known to play a crucial role in cellular signaling, particularly in the regulation of mitochondrial function, oxidative stress, and cell survival.[5]

The primary mechanism of action of **AP39** involves the slow release of H₂S within the mitochondria. This localized increase in H₂S concentration has several downstream effects:

- Modulation of Mitochondrial Bioenergetics: At low nanomolar concentrations (e.g., 30-100 nM), AP39 stimulates mitochondrial electron transport and enhances cellular bioenergetics.
 [2][6] However, at higher concentrations (e.g., 300 nM), it can have an inhibitory effect.
- Antioxidant and Cytoprotective Effects: AP39 has been shown to protect cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and preserving mitochondrial DNA integrity.[2][6][7]
- Activation of Pro-survival Signaling Pathways: AP39 can activate the AMPK/UCP2 signaling pathway, which is involved in regulating cellular energy homeostasis and protecting against apoptosis.[8][9]

Below is a diagram illustrating the proposed signaling pathway of AP39.





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Caption: Proposed signaling pathway of AP39.



Quantitative Data on Biological Effects

The biological effects of **AP39** are concentration-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of AP39 on Cellular Viability and H2S Production

Cell Line	Treatment Condition	AP39 Concentration	Effect	Reference
bEnd.3 Murine Microvascular Endothelial Cells	Normal	30-300 nM	Dose-dependent increase in intracellular H ₂ S, primarily in mitochondria.[6]	[6]
bEnd.3 Murine Microvascular Endothelial Cells	Oxidative Stress (Glucose Oxidase)	100 nM	Attenuated the reduction in cell viability.[2]	[2]
APP/PS1 Neurons	Normal	25-100 nM	Increased cell viability.[10]	[10]
APP/PS1 Neurons	Normal	250 nM	Decreased cell viability.[10]	[10]

Table 2: In Vitro Effects of AP39 on Mitochondrial Function



Cell Line	Parameter Measured	AP39 Concentration	Effect	Reference
bEnd.3 Murine Microvascular Endothelial Cells	Mitochondrial Electron Transport	30-100 nM	Stimulation.[6]	[6]
bEnd.3 Murine Microvascular Endothelial Cells	Mitochondrial Electron Transport	300 nM	Inhibition.[6]	[6]
APP/PS1 Neurons	ATP Levels	100 nM	Increased ATP production.[10]	[10]
APP/PS1 Neurons	ROS Generation	100 nM	Decreased ROS levels.[10]	[10]
bEnd.3 Murine Microvascular Endothelial Cells	Mitochondrial DNA Integrity (under oxidative stress)	100 nM	Protected against damage. [2]	[2]

Experimental Protocols

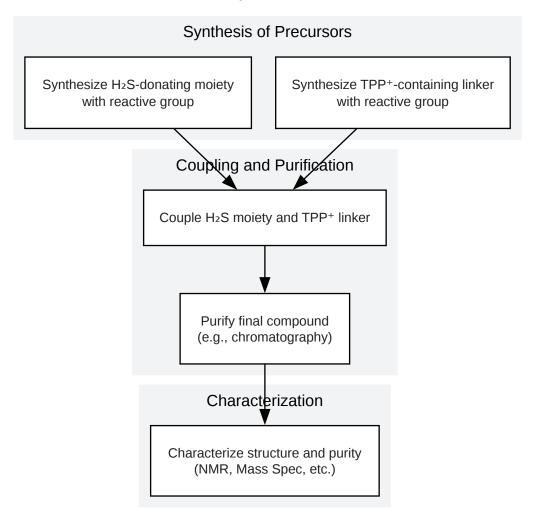
This section provides an overview of common experimental protocols used to assess the synthesis and biological activity of **AP39**.

General Synthesis of a Mitochondria-Targeted H₂S Donor (Illustrative Workflow)

The following diagram outlines a general workflow for the synthesis of a compound like AP39.



General Synthesis Workflow



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